molecular formula C13H12O3 B1505813 4-Hydroxy-6-phenethyl-2H-pyran-2-one CAS No. 33253-32-6

4-Hydroxy-6-phenethyl-2H-pyran-2-one

Cat. No.: B1505813
CAS No.: 33253-32-6
M. Wt: 216.23 g/mol
InChI Key: LRLHYVOJDHICAU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-phenethyl-2H-pyran-2-one is a chemical compound with the molecular formula C13H12O3. It belongs to the class of 2H-pyran-2-one derivatives, which are known for their diverse biological activities and applications in various fields .

Chemical Reactions Analysis

4-Hydroxy-6-phenethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

4-Hydroxy-6-phenethyl-2H-pyran-2-one is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14O3 and a molecular weight of approximately 232.23 g/mol. The compound features a six-membered heterocyclic ring with five carbon atoms and one oxygen atom, along with a hydroxyl group and a phenethyl side chain, which contribute to its unique chemical properties.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has demonstrated potential antimicrobial effects against various pathogens. Studies suggest that it may disrupt bacterial cell walls or inhibit essential enzymes required for bacterial survival. This activity positions it as a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation: It may interact with receptors that mediate physiological responses, influencing various signaling pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxyphenethyl alcoholHydroxyphenyl group without pyran ringLacks the pyran structure
Coumarin derivativesSimilar pyran structures but different substituentsVaried functional groups affecting properties
QuinonesOxidized derivatives sharing some structural similaritiesDifferent oxidation state alters reactivity
4-Methoxy-6-phenethyl-2H-pyran-2-oneContains methoxy group instead of hydroxylAlters solubility and reactivity
4-Hydroxy-6-methyl-2H-pyran-2-oneMethyl group instead of phenethylPotentially different biological activities

The unique combination of functional groups and ring structure in this compound contributes to its distinct chemical and biological properties not found in other similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced lipid peroxidation in vitro, suggesting its potential as an antioxidant agent in therapeutic applications.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential for developing new antimicrobial drugs.
  • Inflammation Model : Animal models showed that treatment with this compound reduced markers of inflammation significantly compared to control groups, supporting its role in anti-inflammatory therapies.

Properties

IUPAC Name

4-hydroxy-6-(2-phenylethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLHYVOJDHICAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715693
Record name 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33253-32-6
Record name 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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